3-Methyl-2-buten-2-ylboronsäure

Übersicht

Beschreibung

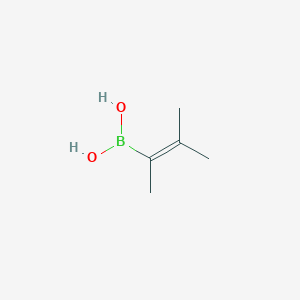

3-Methyl-2-buten-2-ylboronic acid, with the chemical formula (CH2)2C=CCH3BO2, is a boronic acid derivative. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-buten-2-ylboronic acid has diverse applications in scientific research:

Wirkmechanismus

Target of Action

3-Methyl-2-buten-2-ylboronic acid is a versatile reactant used in various chemical reactions . The primary targets of this compound are the molecules it reacts with, which can vary depending on the specific reaction.

Mode of Action

This compound is known to participate in several types of reactions. For instance, it can be involved in the synthesis of 8-alkenylboronpyrromethene dyes, arylation of methyl o-formylbenzoates, and the synthesis of tert-butanesulfinyl α-branched allylic amines . It can also undergo addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-2-buten-2-ylboronic acid are largely dependent on the specific reactions it participates in. For example, in the synthesis of 8-alkenylboronpyrromethene dyes, it can contribute to the formation of carbon-carbon bonds between a boronic acid and a vinyl or aryl halide.

Result of Action

The molecular and cellular effects of 3-Methyl-2-buten-2-ylboronic acid’s action are primarily determined by the specific reactions it participates in. For instance, in the synthesis of 8-alkenylboronpyrromethene dyes, it contributes to the formation of complex organic molecules with potential applications in various fields .

Action Environment

The action, efficacy, and stability of 3-Methyl-2-buten-2-ylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-2-buten-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 3-methyl-2-buten-2-ol with borane, followed by oxidation to yield the boronic acid . The reaction conditions typically include the use of solvents like tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of 3-Methyl-2-buten-2-ylboronic acid often involves large-scale hydroboration processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction is carefully controlled to maintain the desired temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-2-buten-2-ylboronic acid primarily undergoes reactions such as:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between the vinyl group of the boronic acid and various organic halides.

Addition Reactions: It reacts with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.

Addition Reactions: Reagents like N-methyliminodiacetic acid and aldehydes are used under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Addition Reactions: The products include various boron-containing compounds, which can be further utilized in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-2-butenylboronic acid pinacol ester

- But-3-enylboronic acid

- Vinylboronic acid pinacol ester

- 4-Vinylphenylboronic acid

Comparison: 3-Methyl-2-buten-2-ylboronic acid is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura coupling reactions. Compared to similar compounds, it offers better reactivity and stability under various reaction conditions .

Biologische Aktivität

3-Methyl-2-buten-2-ylboronic acid, a boronic acid derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

3-Methyl-2-buten-2-ylboronic acid (CHBO) features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its biological interactions. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antitumor Properties

Research has indicated that 3-Methyl-2-buten-2-ylboronic acid exhibits significant antitumor activity . A study evaluated its effects on tumor cell lines by employing the MTT assay to determine cell viability after treatment with various concentrations of the compound. The results demonstrated that this compound can inhibit the growth of cancer cells effectively.

Table 1: IC Values of 3-Methyl-2-buten-2-ylboronic acid in Tumor Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.1 ± 0.4 |

| A549 (Lung) | 3.2 ± 1.1 |

| HCT116 (Colon) | 6.5 ± 0.6 |

The half-maximal inhibitory concentration (IC) values indicate that the compound is particularly effective against lung and breast cancer cell lines, suggesting a promising avenue for further research into its use as an anticancer agent .

The mechanism underlying the antitumor activity of 3-Methyl-2-buten-2-ylboronic acid involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of the apoptotic process .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the boronic acid moiety or the aliphatic chain can significantly influence its efficacy. For instance, substituting different functional groups at specific positions on the carbon chain has been shown to enhance or diminish antitumor activity.

Table 2: SAR Analysis of Boronic Acid Derivatives

| Compound Variant | IC (µM) | Observations |

|---|---|---|

| Parent Compound | 5.1 | Baseline activity |

| Methyl-substituted | 3.0 | Increased potency |

| Fluoro-substituted | >10 | Decreased potency |

This table illustrates how minor structural changes can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

Case Study 1: Anticancer Activity in Preclinical Models

In a preclinical study, mice bearing xenograft tumors were treated with 3-Methyl-2-buten-2-ylboronic acid. The treatment resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its mechanism of action .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the potential synergistic effects of combining 3-Methyl-2-buten-2-ylboronic acid with established chemotherapeutics like doxorubicin. The combination therapy demonstrated enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be utilized to overcome drug resistance in cancer therapy .

Eigenschaften

IUPAC Name |

3-methylbut-2-en-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHWZTRGTFWBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584536 | |

| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-16-5 | |

| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.